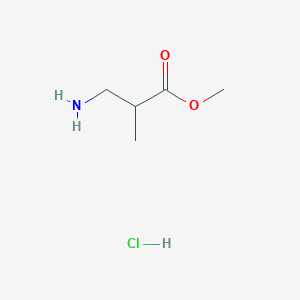

Methyl 3-amino-2-methylpropanoate hydrochloride

Description

The exact mass of the compound Methyl 3-amino-2-methylpropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-amino-2-methylpropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-2-methylpropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(3-6)5(7)8-2;/h4H,3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPWGKBKRYTOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516966 | |

| Record name | Methyl 3-amino-2-methylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88512-06-5 | |

| Record name | Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88512-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-2-methylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-2-methylpropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-amino-2-methylpropanoate hydrochloride: Solubility Profile & Technical Guide

Executive Summary

Methyl 3-amino-2-methylpropanoate hydrochloride (CAS 88512-06-5) serves as a critical chiral building block in the synthesis of

This guide moves beyond generic data, providing a solubility framework based on the compound's ionic nature and experimental purification precedents. The core finding is that while the compound exhibits high solubility in polar protic solvents (Water, Methanol), its purification is best achieved using a solvent/anti-solvent system utilizing Methanol and Tetrahydrofuran (THF) or Ethers.

Physicochemical Identity

Before addressing solubility, the compound's solid-state identity must be established to ensure data relevance.

| Property | Specification |

| Compound Name | Methyl 3-amino-2-methylpropanoate hydrochloride |

| Synonyms | H- |

| CAS Number | 88512-06-5 (Racemic); 173336-62-4 ((R)-isomer) |

| Molecular Formula | C |

| Molecular Weight | 153.61 g/mol |

| Melting Point | 108–110 °C [1] |

| Appearance | White to off-white crystalline solid |

| Hygroscopicity | Moderate to High (Typical for amino ester hydrochlorides) |

Solubility Data Profile

Solvent Compatibility Matrix

The following data synthesizes experimental observations from synthesis protocols and standard behavior for amino acid ester hydrochloride salts.

| Solvent Class | Specific Solvent | Solubility Status | Experimental Context |

| Polar Protic | Water | Highly Soluble | Dissolves readily due to ionic ion-dipole interactions. |

| Polar Protic | Methanol | Soluble | Primary solvent for synthesis and initial dissolution [2]. |

| Polar Protic | Ethanol | Soluble | Good solubility; often used in recrystallization mixtures. |

| Polar Aprotic | DMSO | Soluble | Used for stock solutions in biological assays (>100 mg/mL). |

| Polar Aprotic | DMF | Soluble | Suitable reaction medium. |

| Ether | THF | Sparingly Soluble | Acts as an anti-solvent in crystallization [2]. |

| Ether | Diethyl Ether | Insoluble | Standard anti-solvent for precipitation. |

| Hydrocarbon | Hexane/Toluene | Insoluble | Incompatible; used to wash non-polar impurities. |

| Chlorinated | DCM/Chloroform | Moderately Soluble | Solubility varies; often soluble enough for extraction but less than MeOH. |

Mechanistic Solubility Drivers

-

Ionic Lattice Energy: As a hydrochloride salt, the crystal lattice is held together by strong ionic bonds. Dissolution requires high-dielectric solvents (Water, DMSO, MeOH) to overcome this lattice energy.

-

Solvent-Anti-Solvent Principle: The differential solubility between Methanol (High) and THF (Low) is the primary lever for purification. Adding THF to a saturated Methanol solution forces the salt to crystallize while keeping organic impurities in solution.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

For precise g/L quantification in specific formulation vehicles.

Objective: Determine the saturation point of Methyl 3-amino-2-methylpropanoate HCl in a target solvent at 25°C.

Workflow Diagram:

Figure 1: Standardized Shake-Flask Solubility Workflow. Ensure excess solid is always present to reach equilibrium.

Step-by-Step Methodology:

-

Preparation: Place 200 mg of Methyl 3-amino-2-methylpropanoate HCl into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

-

Equilibration: Agitate at 25°C for 24 hours using an orbital shaker.

-

Visual Check: Ensure solid remains visible. If fully dissolved, add more solid until precipitation persists.

-

Sampling: Filter the supernatant using a 0.45 µm syringe filter.

-

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate and weigh the residue.

-

HPLC: Dilute filtrate and analyze against a standard curve.

-

Protocol B: Purification via Recrystallization

Based on the solubility differential identified in Section 3.

Context: Synthesis of this compound often results in yellow/orange crude oil or solid due to trace oxidation. Recrystallization restores the white crystalline form [1][2].

Solvent System: Methanol (Solvent) / THF (Anti-Solvent).

Workflow:

-

Dissolution: Dissolve crude Methyl 3-amino-2-methylpropanoate HCl in the minimum amount of warm Methanol (approx. 40-50°C).

-

Filtration: If insoluble particulates are present, filter while hot.

-

Precipitation: Slowly add THF (Tetrahydrofuran) dropwise to the stirring methanol solution until a slight turbidity persists.

-

Ratio Guideline: Typically 1:3 to 1:5 (MeOH:THF).

-

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 0-4°C for 4 hours.

-

Isolation: Filter the white crystals under vacuum. Wash the cake with cold THF.

-

Drying: Dry in a vacuum oven at 40°C to remove residual solvent.

Technical Application & Stability

Handling & Storage

-

Hygroscopicity Management: As a hydrochloride salt, this compound will absorb atmospheric moisture, leading to deliquescence (turning into a sticky oil).

-

Protocol: Store under inert atmosphere (Nitrogen/Argon) in tightly sealed containers.

-

Desiccant: Store secondary containment with silica gel or phosphorus pentoxide.

-

-

Stability: Stable at room temperature if kept dry. Aqueous solutions should be used immediately or stored frozen to prevent hydrolysis of the methyl ester group.

Synthesis Implications

When using this compound as a nucleophile in peptide coupling:

-

Free Base Liberation: The HCl salt must be neutralized. Due to its high water solubility, extraction of the free base (Methyl 3-amino-2-methylpropanoate) from water into organic solvents (like DCM) can be difficult.

-

Recommendation: Perform the neutralization in situ in an organic solvent (e.g., DMF or DCM) using a non-nucleophilic base like DIPEA or NMM, rather than attempting an aqueous workup of the free amine.

References

- Google Patents. (2001). Process for the preparation of the enantiomers of the 2-substituted beta-amino acids (DE10107528B4).

-

PubChem. (n.d.).[1][2][3] Methyl 3-amino-2-methylpropanoate hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

- 1. Methyl 3-amino-2-methylpropanoate | C5H11NO2 | CID 10486829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-amino-2-methylpropanoate hydrochloride | C5H12ClNO2 | CID 13063725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl (2R)-3-amino-2-methylpropanoate hydrochloride | C5H12ClNO2 | CID 86749859 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Integration of Methyl 3-amino-2-methylpropanoate in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

Methyl 3-amino-2-methylpropanoate hydrochloride is a critical precursor for introducing

However, this raw material presents a specific challenge for SPPS: it is supplied as an ester-protected hydrochloride salt . It cannot be directly coupled into a growing peptide chain using standard Fmoc protocols without prior modification.

This Application Note provides a definitive workflow to:

-

Convert the precursor into an SPPS-ready building block (Fmoc-3-amino-2-methylpropanoic acid ).

-

Couple the hindered

-amino acid residue efficiently using high-performance reagents. -

Prevent racemization of the sensitive C2-stereocenter during activation.

Pre-SPPS Building Block Preparation

Before SPPS can commence, the methyl ester must be hydrolyzed and the amine Fmoc-protected. The order of operations is critical to maintain the chiral integrity of the C2 position.

Workflow Visualization

The following diagram illustrates the critical path from the raw salt to the resin-bound peptide.

Caption: Conversion of the ester salt precursor to an SPPS-competent building block.

Protocol A: Fmoc-Protection and Hydrolysis

Rationale: Direct hydrolysis of the amine salt can lead to polymerization or diketopiperazine formation. We protect the amine first.[1]

Reagents Required:

-

Methyl 3-amino-2-methylpropanoate HCl

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

DIEA (N,N-Diisopropylethylamine)

-

LiOH (Lithium Hydroxide)

-

Solvents: Dioxane, Water, Ethyl Acetate (EtOAc), 1N HCl.

Step-by-Step Methodology:

-

Fmoc Protection:

-

Dissolve 10 mmol of the hydrochloride salt in water/dioxane (1:1, 50 mL).

-

Add 22 mmol DIEA (2.2 eq) to neutralize the salt and basify.

-

Cool to 0°C. Add 11 mmol (1.1 eq) Fmoc-OSu dropwise.

-

Stir at room temperature (RT) for 4 hours. Monitor by TLC (disappearance of amine).

-

Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[2] Wash organic layer with brine, dry over MgSO4, and concentrate. This yields Fmoc-3-amino-2-methylpropanoate methyl ester .

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the Fmoc-ester intermediate in THF/Water (3:1).

-

Add 2.0 eq LiOH at 0°C. Crucial: Maintain temperature <5°C to minimize C2 epimerization.

-

Stir for 2–3 hours. Monitor by HPLC/TLC.

-

Workup: Carefully acidify to pH 2.0 with 1N HCl at 0°C. Extract immediately with EtOAc to prevent Fmoc cleavage.

-

Concentrate to yield the Free Acid Building Block .

-

SPPS Coupling Protocols

Once the free acid is obtained, it behaves as a hindered amino acid. The

Protocol B: Coupling the -Amino Acid to the Resin

Context: Attaching Fmoc-3-amino-2-methylpropanoic acid to the N-terminus of a resin-bound peptide.

Recommended Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Essential for reducing racemization and accelerating coupling.

-

Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA.

Procedure:

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF) and wash (3x DMF, 3x DCM).

-

Activation Cocktail:

-

Coupling:

-

Add cocktail to resin.[3]

-

Shake at RT for 2 hours .

-

Double Coupling: For this hindered residue, a second coupling (fresh reagents, 1 hour) is highly recommended.

-

-

Monitoring: Use the Chloranil Test (standard Kaiser test is effective, but Chloranil is more sensitive for secondary amines if coupling to this residue later).

Protocol C: Elongation (Coupling to the -Amine)

Context: The next amino acid must be coupled onto the N-terminus of the 3-amino-2-methylpropanoic acid residue.

Challenge: The amine is primary, but the adjacent

Procedure:

-

Deprotection: Standard 20% Piperidine/DMF (2 x 10 min).

-

Coupling Next Residue:

-

Use PyOxim or COMU (4 eq) with Oxyma Pure (4 eq) and DIEA (8 eq).

-

Alternative: HATU/HOAt is also effective here.[3]

-

Heat: If available, microwave irradiation (75°C, 25 Watts) significantly improves yield for this step.

-

Technical Analysis & Troubleshooting

Steric Hindrance & Racemization

The C2-methyl group introduces chirality. While

Comparative Coupling Efficiency Table

| Coupling System | Efficiency (Steric) | Racemization Risk | Recommendation |

| DIC / HOBt | Low | Low | Not Recommended (Too slow) |

| HBTU / DIEA | Medium | Medium | Acceptable for simple sequences |

| HATU / HOAt | High | Low-Medium | Standard of Care |

| PyBOP / Collidine | High | Low | Excellent Alternative |

Troubleshooting Guide

-

Problem: Low coupling yield (positive Kaiser test).

-

Solution: Switch to HATU/HOAt and extend time to 4 hours. Use a chaotropic salt (0.1M LiCl in DMF) to disrupt hydrogen bonding aggregation common in

-peptides.

-

-

Problem: Epimerization (detected by HPLC).

-

Solution: Use Collidine instead of DIEA during coupling. Collidine is a weaker base and reduces proton abstraction at the C2 position. Ensure pre-activation time is < 1 minute.

-

References

-

National Institutes of Health (NIH). "Synthesis of Fmoc-Triazine Amino Acids and Its Application." PubMed Central. Available at: [Link]

-

PubChem. "Methyl 3-amino-2-methylpropanoate hydrochloride Compound Summary." National Library of Medicine. Available at: [Link]

-

Springer Nature. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Springer Protocols. Available at: [Link]

Sources

Analytical methods for "Methyl 3-amino-2-methylpropanoate hydrochloride" purity assessment

Application Note: Analytical Strategy for Methyl 3-amino-2-methylpropanoate Hydrochloride

Abstract

Methyl 3-amino-2-methylpropanoate hydrochloride (CAS 3196-73-4), often referred to as the

Analytical Challenges & Strategy

The molecule

-

Detection Limits: The absence of an aromatic ring means UV detection is only possible at 200–210 nm (carbonyl band), where solvent cut-off and baseline drift are problematic. Solution: Use Universal Detection (CAD/ELSD) or Refractive Index (RI).

-

Salt & Stability: As a hydrochloride salt of an ester, the molecule is stable in solid form but susceptible to hydrolysis in aqueous solution, especially at neutral/basic pH. Solution: All mobile phases must be buffered to acidic pH (2.0–4.0).

-

Chirality: The primary amine allows for unique chiral recognition using crown ethers, which bind the ammonium ion (

).

Analytical Decision Tree

Figure 1: Analytical workflow selection based on laboratory capabilities and data requirements.

Protocol A: Chemical Purity via HPLC-CAD (Gold Standard)

Rationale: Since the molecule does not absorb UV light well, Charge Aerosol Detection (CAD) is superior. It detects all non-volatile analytes regardless of chemical structure, providing a more accurate "mass balance" purity than UV.

Instrument Setup

-

System: HPLC with CAD (e.g., Thermo Corona Veo) or ELSD.

-

Column: C18 with polar-embedding or HILIC mode (to retain the polar amine).

-

Recommendation: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm).

-

-

Column Temp: 30°C.

-

Flow Rate: 1.0 mL/min.

Mobile Phase Strategy

-

Buffer (Mobile Phase A): 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA provides ion-pairing for the amine, improving peak shape).

-

Organic (Mobile Phase B): 0.1% TFA in Acetonitrile.

-

Gradient:

Time (min) % A % B 0.0 98 2 10.0 70 30 12.0 10 90 | 15.0 | 98 | 2 |

Sample Preparation

-

Diluent: 0.1% TFA in Water (Do not use pure MeOH/ACN as the salt may precipitate or hydrolyze).

-

Concentration: 1.0 mg/mL.

-

Stability Warning: Analyze within 8 hours. The ester hydrolyzes to the carboxylic acid (Methyl 3-amino-2-methylpropanoate

3-amino-2-methylpropanoic acid) in aqueous solution.

Protocol B: Enantiomeric Purity via Chiral HPLC

Rationale: The primary amine functionality (

Instrument Setup

-

Column: Daicel CROWNPAK CR-I(+) or CR(+) .

-

Note: CR(+) columns are specifically designed for amino acids and their esters.

-

-

Detection: UV at 210 nm (sufficient for the main peak) or CAD.

-

Temperature: 10°C to 25°C (Lower temperatures often improve chiral resolution by reducing molecular motion).

Method Parameters

-

Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) / Methanol.

-

Composition: 100% Aqueous

(pH 1.5) is standard, but adding 10-15% Methanol modifies retention for the ester.

-

-

Flow Rate: 0.4 - 0.5 mL/min (Crown ether columns run slower).

-

Resolution Criterion:

between (R) and (S) enantiomers.

Chiral Recognition Mechanism

Figure 2: Mechanism of separation on Crownpak columns. The ammonium protons hydrogen bond with the crown ether oxygens.

Protocol C: Identity & Stoichiometry (Chloride Titration)

Rationale: To ensure the material is the mono-hydrochloride salt and not a free base mixture or bis-salt, a potentiometric titration of the chloride ion is required.

Procedure

-

Reagents: 0.1 N Silver Nitrate (

), dilute Nitric Acid ( -

Apparatus: Potentiometric titrator with a Silver/Sulfide electrode.

-

Step-by-Step:

-

Weigh approx. 150 mg of sample accurately.

-

Dissolve in 50 mL deionized water.

-

Add 1 mL of 5%

(to prevent carbonate interference). -

Titrate with 0.1 N

to the potentiometric endpoint.

-

-

Calculation:

-

Theoretical Cl content:

(based on MW 153.61).

-

Data Reporting & Specifications

| Test | Method | Typical Specification |

| Appearance | Visual | White to off-white hygroscopic solid |

| Identification | H-NMR / IR | Conforms to structure |

| Chemical Purity | HPLC-CAD/UV | |

| Chiral Purity | Chiral HPLC | |

| Chloride Content | Titration | |

| Loss on Drying | KF / TGA |

References

-

Daicel Chiral Technologies.Instruction Manual for CROWNPAK CR(+).

-

PubChem.

-

Shimadzu Application News.Analytical Methods for Amino Acids (General Principles of Post-Column vs Pre-Column).

-

Phenomenex.

Application Note: Comprehensive NMR Characterization of Methyl 3-amino-2-methylpropanoate Hydrochloride

Introduction: The Need for Unambiguous Structural Verification

Methyl 3-amino-2-methylpropanoate is a valuable building block in organic synthesis, particularly in the development of peptidomimetics and other pharmaceutical agents. As with any synthesized compound destined for further use, unambiguous confirmation of its chemical structure is a critical step in quality control and downstream experimental success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the non-destructive and definitive structural elucidation of organic molecules in solution.

This application note details a systematic workflow for the complete NMR characterization of Methyl 3-amino-2-methylpropanoate hydrochloride. We will proceed from basic one-dimensional (¹H and ¹³C) experiments to more complex two-dimensional (COSY, HSQC, HMBC) analyses. The causality behind each step, from solvent selection to the interpretation of complex correlations, will be explained to provide a field-proven and scientifically sound protocol.

Chemical Structure:

-

Compound Name: Methyl 3-amino-2-methylpropanoate hydrochloride

-

Molecular Formula: C₅H₁₂ClNO₂[1]

-

Molecular Weight: 153.61 g/mol [1]

-

Structure:

(Image Source: PubChem CID 53477170)

Experimental Design: A Self-Validating Workflow

Our approach is designed to be a self-validating system, where each experiment builds upon the last to create a cohesive and irrefutable structural assignment. The workflow is visualized below.

Caption: Experimental workflow for NMR characterization.

Detailed Protocols

The choice of solvent is paramount, especially for a hydrochloride salt which imparts significant polarity. While deuterated chloroform (CDCl₃) is a common solvent in organic chemistry, it is often a poor choice for highly polar salts.[2][3] For amino acid hydrochlorides, protic deuterated solvents or highly polar aprotic solvents are preferred.[4]

-

Primary Recommended Solvent: Deuterium oxide (D₂O). The acidic protons of the ammonium group (-NH₃⁺) will exchange with deuterium, simplifying the ¹H NMR spectrum by causing the disappearance of their signals. This allows for an unobstructed view of the carbon-bound protons. The residual HDO signal typically appears around 4.79 ppm.

-

Alternative Solvent: DMSO-d₆. If observation of the exchangeable ammonium protons is desired, DMSO-d₆ is an excellent choice. These protons will appear as a broad signal, and the solvent's residual peak is at ~2.50 ppm. However, sample recovery from this high-boiling point solvent can be challenging.[2]

Protocol for Sample Preparation in D₂O:

-

Weighing: Accurately weigh 5-10 mg of Methyl 3-amino-2-methylpropanoate hydrochloride directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of D₂O containing a suitable internal standard. Tetramethylsilane (TMS) is insoluble in water; therefore, a water-soluble standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid, sodium salt) or TSP (3-(trimethylsilyl)propionic acid, sodium salt) should be used, with its reference peak set to 0.00 ppm.[5]

-

Dissolution: Vortex the vial gently until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's coil, typically around 4-5 cm.[6]

-

Sealing: Cap the NMR tube securely. The sample is now ready for analysis.

3.2.1. ¹H NMR Spectroscopy

This experiment provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (proton count), and multiplicity (neighboring protons).

Protocol:

-

Spectrometer: 400 MHz or higher

-

Experiment: Standard proton acquisition

-

Parameters:

-

Spectral Width: ~12 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 8-16 (adjust for concentration)

-

Expected ¹H NMR Spectrum Analysis:

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-a | -OCH₃ | ~3.7 | Singlet (s) | 3H | Protons of a methyl ester are typically found in this region and have no adjacent protons.[7] |

| H-b | -CH - | ~2.8 - 3.0 | Multiplet (m) | 1H | This methine proton is coupled to both the H-c methyl group and the H-d methylene group. |

| H-c | -CH(CH₃ ) | ~1.2 - 1.4 | Doublet (d) | 3H | This methyl group is adjacent to the single H-b proton, resulting in a doublet (n+1 rule). |

| H-d | -CH₂ -NH₃⁺ | ~3.1 - 3.3 | Multiplet (m) | 2H | Deshielded by the adjacent positively charged ammonium group. Coupled to the H-b proton. |

3.2.2. ¹³C{¹H} NMR Spectroscopy

This proton-decoupled experiment reveals the number of unique carbon environments in the molecule.

Protocol:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H)

-

Experiment: Proton-decoupled carbon acquisition (e.g., zgpg30)

-

Parameters:

-

Spectral Width: ~200 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 128-1024 (¹³C is much less sensitive than ¹H)

-

Expected ¹³C NMR Spectrum Analysis:

| Label | Assignment | Predicted δ (ppm) | Rationale |

| C-1 | C =O | ~170 - 175 | The carbonyl carbon of an ester is highly deshielded and appears significantly downfield.[8] |

| C-2 | -OCH₃ | ~52 | The methyl carbon of an ester is typically found in this region.[9] |

| C-3 | -CH - | ~35 - 40 | Aliphatic methine carbon. |

| C-4 | -CH₃ | ~15 - 20 | Aliphatic methyl carbon.[10] |

| C-5 | -CH₂ -NH₃⁺ | ~40 - 45 | This methylene carbon is deshielded due to its proximity to the electronegative ammonium group.[8] |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei.

3.3.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing out the proton spin systems within the molecule.

Expected Correlations:

-

A cross-peak between H-b (~2.9 ppm) and H-c (~1.3 ppm).

-

A cross-peak between H-b (~2.9 ppm) and H-d (~3.2 ppm).

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This provides a definitive link between the ¹H and ¹³C assignments.

Expected Correlations:

-

H-a (~3.7 ppm) will correlate with C-2 (~52 ppm).

-

H-b (~2.9 ppm) will correlate with C-3 (~38 ppm).

-

H-c (~1.3 ppm) will correlate with C-4 (~17 ppm).

-

H-d (~3.2 ppm) will correlate with C-5 (~42 ppm).

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for confirming the carbon skeleton and the placement of functional groups that lack protons (like the carbonyl group).

Expected Key Correlations:

Caption: Key expected HMBC correlations for structural confirmation.

-

H-a (ester methyl) to C-1 (carbonyl): This ²J correlation is definitive for assigning the ester functionality.

-

H-b (methine) to C-1 (carbonyl), C-4 (methyl), and C-5 (methylene): These correlations place the methine proton at the core of the propanoate backbone.

-

H-c (methyl) to C-3 (methine) and C-5 (methylene): The ³J coupling to the methylene carbon confirms the connectivity.

-

H-d (methylene) to C-3 (methine) and C-4 (methyl): The ³J coupling to the methyl carbon confirms the 2-methyl substitution pattern.

Data Summary and Conclusion

By systematically applying the described 1D and 2D NMR experiments, a complete and unambiguous structural assignment of Methyl 3-amino-2-methylpropanoate hydrochloride can be achieved. The combination of COSY, HSQC, and particularly HMBC data provides a network of correlations that validates the entire molecular framework, from the carbon backbone to the specific placement of the methyl ester and amino groups. This rigorous approach ensures the high level of scientific integrity required in research and drug development.

References

-

University of Colorado Boulder. (n.d.). Solvents for NMR spectroscopy. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Learning Science. (2021, September 5). NMR spectrum of methyl propanoate [Video]. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-amino-2-methylpropanoate. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-amino-2-methylpropanoate hydrochloride. PubChem. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). (S)-3-amino-2-methylpropanoate. Retrieved from [Link]

-

ResearchGate. (2015, August 6). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO 2 –H 2 O systems with vapor–liquid equilibrium modeling for CO 2 capture processes. Retrieved from [Link]

-

ResearchGate. (n.d.). Attempted arylation of amino acid ester salt 1 a‐HCl (¹H NMR yields...). Retrieved from [Link]

-

ResearchGate. (2009, August 9). 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]

-

BioChromato. (2023, March 23). NMR solvent selection - that also allows sample recovery. Retrieved from [Link] evaporator/nmr-solvent-selection

-

ResearchGate. (2017, April 5). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

MetaNetX. (n.d.). MNXM162802 - (R)-3-amino-2-methylpropanoate. Retrieved from [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Indian Journal of Chemistry. (2002). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

-

ResearchGate. (2015, August 6). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-amino-2-hydroxypropanoate hydrochloride. PubChem. Retrieved from [Link]

Sources

- 1. Methyl 3-amino-2-methylpropanoate hydrochloride | C5H12ClNO2 | CID 13063725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 3. How To [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. organomation.com [organomation.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. ucl.ac.uk [ucl.ac.uk]

Application Notes and Protocols for Solution Stability Studies of Methyl 3-amino-2-methylpropanoate hydrochloride

Introduction

Methyl 3-amino-2-methylpropanoate hydrochloride is a chemical compound of interest in pharmaceutical research and development, potentially as an intermediate or a starting material for active pharmaceutical ingredients (APIs). Understanding its stability in solution is a critical aspect of early-stage drug development, ensuring the integrity and purity of the compound throughout its lifecycle, from synthesis to formulation. This application note provides a comprehensive guide for conducting solution stability studies on Methyl 3-amino-2-methylpropanoate hydrochloride, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

The protocols detailed herein are designed to assess the intrinsic stability of the molecule by subjecting it to a variety of stress conditions, including hydrolysis, oxidation, and photolysis. A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is also presented to separate the parent compound from its potential degradation products, allowing for accurate quantification and the establishment of a preliminary stability profile. This document is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of the stability characteristics of Methyl 3-amino-2-methylpropanoate hydrochloride in solution.

Chemical Properties of Methyl 3-amino-2-methylpropanoate hydrochloride

-

Molecular Formula: C₅H₁₂ClNO₂[3]

-

Molecular Weight: 153.61 g/mol [3]

-

Structure:

-

Key Functional Groups: Methyl ester, primary amine, hydrochloride salt. The presence of the ester and primary amine functionalities suggests potential susceptibility to hydrolysis and oxidation, respectively.

Experimental Design and Rationale

The stability of a drug substance in solution is a critical parameter that can influence its safety, efficacy, and shelf-life. Forced degradation studies are an essential component of drug development, providing insights into the potential degradation pathways and products that may arise under various environmental conditions.[4][5] The information gleaned from these studies is crucial for the development of stable formulations and the establishment of appropriate storage conditions.

This study is designed to evaluate the stability of Methyl 3-amino-2-methylpropanoate hydrochloride in solution under the following stress conditions:

-

Acidic Hydrolysis: To assess stability in low pH environments.

-

Basic Hydrolysis: To evaluate susceptibility to degradation in alkaline conditions, which is particularly relevant for ester-containing compounds.[6]

-

Oxidation: To determine the impact of oxidative stress on the molecule, which can be encountered during manufacturing and storage.

-

Thermal Degradation: To understand the effect of elevated temperatures on the compound's stability.

-

Photostability: To assess the potential for degradation upon exposure to light.[7]

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.[8][9] The HPLC method detailed in this application note is designed to achieve this separation, thereby providing a clear picture of the compound's stability profile.

Materials and Equipment

Reagents

-

Methyl 3-amino-2-methylpropanoate hydrochloride (Reference Standard, >99% purity)

-

Hydrochloric acid (HCl), 0.1 N and 1 N solutions

-

Sodium hydroxide (NaOH), 0.1 N and 1 N solutions

-

Hydrogen peroxide (H₂O₂), 3% (w/v) solution

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (HPLC grade)

-

Glacial acetic acid (ACS grade)

-

Purified water (18.2 MΩ·cm)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Thermostatic oven

-

Photostability chamber with controlled light and temperature

-

Vortex mixer

-

Syringe filters (0.45 µm)

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 25 mg of Methyl 3-amino-2-methylpropanoate hydrochloride reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with purified water.

-

Working Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with purified water. This working solution will be used for the stress studies.

Protocol 2: Forced Degradation Studies

For each condition, a control sample (working solution stored at 5°C in the dark) should be analyzed alongside the stressed sample.

2.1 Acidic Hydrolysis:

-

Pipette 5 mL of the working solution into a flask.

-

Add 5 mL of 0.1 N HCl.

-

Heat the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

-

Dilute to a final concentration of 50 µg/mL with purified water for HPLC analysis.

2.2 Basic Hydrolysis:

-

Pipette 5 mL of the working solution into a flask.

-

Add 5 mL of 0.1 N NaOH.

-

Keep the solution at room temperature for 4 hours.

-

Neutralize the solution with an appropriate volume of 0.1 N HCl.

-

Dilute to a final concentration of 50 µg/mL with purified water for HPLC analysis.

2.3 Oxidative Degradation:

-

Pipette 5 mL of the working solution into a flask.

-

Add 5 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 50 µg/mL with purified water for HPLC analysis.

2.4 Thermal Degradation:

-

Pipette 10 mL of the working solution into a flask.

-

Heat the solution in a thermostatic oven at 80°C for 48 hours, protected from light.

-

Cool the solution to room temperature.

-

Dilute to a final concentration of 50 µg/mL with purified water for HPLC analysis.

2.5 Photostability:

-

Place 10 mL of the working solution in a transparent container within a photostability chamber.

-

Expose the solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil and placed in the same chamber.

-

After exposure, dilute the sample to a final concentration of 50 µg/mL with purified water for HPLC analysis.

Protocol 3: Stability-Indicating HPLC Method

Due to the lack of a strong chromophore in Methyl 3-amino-2-methylpropanoate hydrochloride, a low UV wavelength is proposed for detection. Alternatively, derivatization with a chromophoric or fluorophoric agent could be employed for enhanced sensitivity, though this protocol focuses on a direct detection method for simplicity.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 10 mM Ammonium acetate buffer, pH adjusted to 4.5 with glacial acetic acid

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

Time (min) %A %B 0 95 5 15 50 50 20 50 50 22 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

Rationale for HPLC Method Selection: A reversed-phase C18 column is chosen for its versatility in separating polar and non-polar compounds. The gradient elution with an ammonium acetate buffer and acetonitrile is designed to provide good separation of the polar parent compound from potentially less polar degradation products. A low UV wavelength of 210 nm is selected to maximize the absorbance of the analyte, which lacks a significant chromophore at higher wavelengths.

Data Analysis and Presentation

The percentage of degradation for each stress condition should be calculated using the following formula:

% Degradation = [(Area_control - Area_stressed) / Area_control] * 100

The results of the forced degradation studies should be summarized in a table for easy comparison.

| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Observations (e.g., number of degradation peaks) |

| 0.1 N HCl | 24 hours | 60°C | ||

| 0.1 N NaOH | 4 hours | Room Temp. | ||

| 3% H₂O₂ | 24 hours | Room Temp. | ||

| Thermal | 48 hours | 80°C | ||

| Photolytic | As per ICH Q1B | Controlled |

Expected Degradation Pathways

Based on the chemical structure of Methyl 3-amino-2-methylpropanoate hydrochloride, the following degradation pathways are anticipated:

-

Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis. Basic conditions are expected to be more detrimental, leading to the formation of 3-amino-2-methylpropanoic acid and methanol.[6]

-

Oxidation: The primary amine group can be a target for oxidation, potentially leading to the formation of various degradation products, including aldehydes, ketones, or further oxidized species.

-

Decarboxylation: Under thermal stress, decarboxylation of the corresponding carboxylic acid (formed from hydrolysis) could occur.

Visualizations

Caption: Experimental workflow for the solution stability study.

Caption: Potential degradation pathways.

Conclusion

This application note provides a comprehensive framework for conducting solution stability studies of Methyl 3-amino-2-methylpropanoate hydrochloride. The detailed protocols for forced degradation and the proposed stability-indicating HPLC method will enable researchers to gain valuable insights into the intrinsic stability of this compound. The successful execution of these studies is a critical step in the early-phase development of any new chemical entity, providing the necessary data to support formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of potential drug candidates. Further studies may be required to isolate and characterize any significant degradation products observed during these experiments.

References

-

Agilent Technologies. (n.d.). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods--critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011–1040. [Link]

- Bollini, P., et al. (2011). Thermal and Oxidative Degradation of Amines Used for CO2 Capture. Industrial & Engineering Chemistry Research, 50(15), 8645-8653.

-

European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

Hotha, K. K., et al. (2022). RP-HPLC stability indicating method development for the estimation of drug marketed formulation. International journal of health sciences, 6(S5), 1048–1061. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13063725, Methyl 3-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]

-

NovaBioAssays. (n.d.). Accelerated Stress and Forced Degradation Study. Retrieved from [Link]

-

Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]

- Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.

-

ResearchGate. (2022, September 22). De-esterification of amino acid esters. Retrieved from [Link]

-

SciSpace. (n.d.). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. Retrieved from [Link]

- Singh, R., & Kumar, R. (2022). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Journal of Applied Pharmaceutical Science, 12(1), 001-011.

-

World Health Organization. (2009). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. β-alanine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Application of Methyl 3-amino-2-methylpropanoate Hydrochloride in Medicinal Chemistry: A Guide to Synthetic Protocols and Methodologies

Introduction: The Strategic Value of Chiral β-Amino Esters in Drug Discovery

In the landscape of modern medicinal chemistry, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure therapeutic agents.[1] β-amino acids and their derivatives, such as Methyl 3-amino-2-methylpropanoate hydrochloride, represent a class of intermediates with significant strategic value.[2] Their incorporation into molecular scaffolds can impart unique conformational constraints and metabolic stability, often leading to enhanced pharmacological activity and improved pharmacokinetic profiles.[3] Methyl 3-amino-2-methylpropanoate hydrochloride, a readily available chiral β-amino ester, serves as a versatile precursor for a variety of complex molecular architectures, finding utility in the development of peptidomimetics and small molecule pharmaceuticals.[1][2]

This technical guide provides a comprehensive overview of the practical applications of Methyl 3-amino-2-methylpropanoate hydrochloride in synthetic medicinal chemistry. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key transformations. The central focus will be on a representative synthetic pathway to a medicinally relevant scaffold, illustrating the utility of this chiral building block.

Core Application: Synthesis of a Chiral β-Amino Alcohol Scaffold

A frequent objective in medicinal chemistry is the synthesis of chiral amino alcohols, which are key pharmacophores in numerous approved drugs. This section outlines a reliable three-step synthetic sequence to convert Methyl 3-amino-2-methylpropanoate hydrochloride into a versatile chiral N-Boc protected β-amino alcohol. This intermediate can then be further elaborated into a diverse range of potential therapeutic agents.

Synthetic Workflow Overview

The overall transformation involves three key steps:

-

Free-basing: Liberation of the free amine from the hydrochloride salt.

-

N-Boc Protection: Installation of a tert-butyloxycarbonyl (Boc) protecting group on the primary amine.

-

Ester Reduction: Selective reduction of the methyl ester to the corresponding primary alcohol.

Caption: Synthetic workflow from the starting material to the final product.

Experimental Protocols

PART 1: N-Boc Protection of Methyl 3-amino-2-methylpropanoate

The protection of the primary amine is a crucial first step to prevent unwanted side reactions in subsequent synthetic manipulations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under a variety of conditions and its facile removal under mild acidic conditions.[4]

Protocol 1: N-tert-Butoxycarbonylation of Methyl 3-amino-2-methylpropanoate

This protocol describes the in-situ free-basing of the hydrochloride salt followed by N-Boc protection.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 3-amino-2-methylpropanoate HCl | 153.61 | 5.00 g | 32.55 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated aq. NaHCO₃ | - | 50 mL | - |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 7.80 g | 35.73 |

| Deionized Water | 18.02 | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | 120.37 | 10 g | - |

Step-by-Step Methodology:

-

Dissolution and Free-basing: Suspend Methyl 3-amino-2-methylpropanoate hydrochloride (5.00 g, 32.55 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar. To this suspension, add saturated aqueous sodium bicarbonate solution (50 mL) and stir vigorously for 30 minutes until all solids have dissolved, indicating the formation of the free amine.

-

Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers.

-

Reaction with Boc Anhydride: To the combined organic solution, add di-tert-butyl dicarbonate (7.80 g, 35.73 mmol, 1.1 equivalents) portion-wise over 10 minutes at room temperature. Stir the reaction mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.[5]

-

Work-up: Upon completion, wash the reaction mixture with deionized water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc protected product.

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Causality and Self-Validation:

-

The use of a mild base like sodium bicarbonate is sufficient to neutralize the hydrochloride salt without promoting hydrolysis of the ester.

-

A slight excess of Boc anhydride ensures complete conversion of the starting amine.

-

The aqueous work-up removes any remaining water-soluble impurities and unreacted reagents.

-

TLC monitoring provides a simple and effective way to validate the completion of the reaction before proceeding to the work-up.

PART 2: Selective Reduction of the Methyl Ester

With the amine protected, the next step is the selective reduction of the methyl ester to the primary alcohol. Lithium borohydride (LiBH₄) is an effective reducing agent for this transformation, being more reactive than sodium borohydride but generally less reactive than lithium aluminum hydride (LiAlH₄), which allows for good functional group tolerance.[6][7]

Protocol 2: Lithium Borohydride Reduction of N-Boc-Methyl 3-amino-2-methylpropanoate

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| N-Boc-Methyl 3-amino-2-methylpropanoate | 217.27 | 6.50 g | 29.91 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |

| Lithium Borohydride (LiBH₄) | 21.78 | 1.30 g | 59.82 |

| 1 M aq. HCl | - | ~50 mL | - |

| Ethyl Acetate | 88.11 | 200 mL | - |

| Deionized Water | 18.02 | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | 10 g | - |

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-Methyl 3-amino-2-methylpropanoate (6.50 g, 29.91 mmol) and dissolve it in anhydrous tetrahydrofuran (150 mL).

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Carefully add lithium borohydride (1.30 g, 59.82 mmol, 2.0 equivalents) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Reaction Quenching: Monitor the reaction by TLC until the starting material is consumed. Once complete, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M aqueous HCl until the effervescence ceases.

-

Work-up: Add ethyl acetate (100 mL) and deionized water (50 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with deionized water (50 mL) and then brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude alcohol can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl (3-hydroxy-2-methylpropyl)carbamate.

Causality and Self-Validation:

-

An inert atmosphere is crucial as lithium borohydride can react with moisture.

-

Using two equivalents of the reducing agent ensures the complete reduction of the ester.

-

The slow, controlled quenching at 0 °C is a critical safety measure to manage the exothermic reaction of the excess hydride with acid.

-

The final purification by column chromatography ensures the high purity of the final product, which can be confirmed by NMR and mass spectrometry.

Caption: A step-by-step workflow of the experimental protocols.

Further Applications and Synthetic Diversification

The resulting chiral N-Boc protected β-amino alcohol is a valuable intermediate for further synthetic elaboration. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The Boc-protected amine can be deprotected and subsequently acylated, alkylated, or used in cyclization reactions to generate a wide array of heterocyclic structures. For instance, amide coupling reactions are frequently employed in medicinal chemistry to link such building blocks to other fragments.[8][9]

Conclusion

Methyl 3-amino-2-methylpropanoate hydrochloride is a cost-effective and versatile chiral building block for medicinal chemistry applications. The protocols outlined in this guide provide a robust and scalable pathway to a key synthetic intermediate, the corresponding N-Boc protected β-amino alcohol. The principles of functional group protection and selective reduction demonstrated here are fundamental to modern organic synthesis and drug discovery. By understanding the causality behind each experimental step and employing self-validating measures, researchers can confidently utilize this valuable starting material to access a diverse range of novel and potentially therapeutic molecules.

References

-

Current Chemistry Letters. (2023). Process optimization for acid-amine coupling: a catalytic approach. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

ResearchGate. (n.d.). Synthesis of amides under flow chemistry conditions. [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

-

PubMed. (2023). Recent progress and applications of poly(beta amino esters)-based biomaterials. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Journal of the American Chemical Society. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. [Link]

-

ACS Publications. (n.d.). New powerful catalysts for the reduction of esters by lithium borohydride. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

-

Chemical Science (RSC Publishing). (n.d.). Poly(beta-amino esters): applications in immunology. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Lithium borohydride. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

-

ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. [Link]

- Google Patents. (n.d.).

-

Andrew G Myers Research Group - Chem 115. (n.d.). Lithium Borohydride: LiBH4. [Link]

-

National Institutes of Health. (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. [Link]

-

ACS Publications. (n.d.). Highly Branched Poly(β-Amino Esters): Synthesis and Application in Gene Delivery. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). (S)-3-amino-2-methylpropanoate. [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

- Google Patents. (n.d.). Alcohols by borohydride reduction of esters.

-

ACS Publications. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. Methyl 3-amino-2-methylpropanoate|C5H11NO2|CAS 14678-48-9 [benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. growingscience.com [growingscience.com]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

Troubleshooting & Optimization

Common impurities in "Methyl 3-amino-2-methylpropanoate hydrochloride" synthesis

CAS: 13515-97-4 | Formula:

Introduction: The "Hidden" Instability

Welcome to the technical support hub for Methyl 3-amino-2-methylpropanoate hydrochloride . This

The Core Challenge: Unlike

Module 1: Impurity Profiling & Diagnostics

Identify the peak in your chromatogram.

| Impurity Type | Common Name | Structural Origin | Diagnostic Signal (NMR/LCMS) | Root Cause |

| Hydrolysis Product | 3-Amino-2-methylpropanoic acid | Loss of methyl group via water attack. | H-NMR: Loss of singlet at ~3.7 ppm ( | Water ingress during reaction or storage; incomplete esterification. |

| Oligomer/Dimer | Linear Amide / Poly( | Nucleophilic attack of free amine on ester carbonyl of another molecule. | LCMS: [M+H] ~201 (Dimer) or higher (Trimer). Broadening of NMR signals. | Critical: Neutralization of the HCl salt in concentrated solution (pH > 7). |

| Regioisomer | Methyl 2-amino-2-methylpropanoate | Isomerization during Michael Addition (if used as upstream route). | H-NMR: Distinct shift in methyl doublet/singlet patterns. | Impure starting material (if starting from methacrylate synthesis). |

| Inorganic | Sulfurous Acid / Sulfites | Residual thionyl chloride byproducts. | Elemental Analysis: High Sulfur content. pH < 2 in aqueous solution. | Insufficient purging of |

Module 2: Troubleshooting Guides (FAQs)

Q1: My yield is good, but the product turns into a gum/oil upon neutralization. Why?

Diagnosis: You are likely witnessing Self-Polymerization .

The Science: In its hydrochloride form, the amine is protonated (

-

Avoid the Free Base: Store and use the compound exclusively as the HCl salt .

-

Coupling Reactions: If you must use the free amine for a peptide coupling, perform the neutralization in situ at low temperature (

) in the presence of the electrophile (e.g., the activated carboxylic acid) to capture the amine faster than it can dimerize.

Q2: I see a persistent "Acid" impurity (approx. 5-10%) even after refluxing with Thionyl Chloride.

Diagnosis: Reaction Equilibrium Reversal .

The Science: The esterification mechanism generates water as a byproduct (or consumes water if using

-

Reagent Quality: Use fresh

(clear, not yellow). -

The "Double-Dry" Protocol: Evaporate the reaction mixture to dryness, re-dissolve in fresh anhydrous methanol, and re-evaporate. This azeotropically removes residual water and

.

Q3: The product smells like Sulfur/Rotten Eggs.

Diagnosis: Trapped Sulfur Dioxide (

-

Vacuum Drying: Dry the solid in a vacuum oven at

over -

Co-evaporation: Resuspend the crude solid in Toluene and rotovap. Toluene helps chase off volatiles.[2]

Module 3: Validated Synthesis Protocol

Standardized Thionyl Chloride Mediated Esterification.

Reaction Pathway & Impurity Genesis

The following diagram illustrates the critical "Fork in the Road" between successful synthesis and impurity formation.

Caption: Figure 1. Mechanistic pathway showing the stability of the HCl salt vs. the instability of the free base.

Step-by-Step Protocol

Safety Note: Perform all steps in a fume hood.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride).

-

Solvent Prep: Charge 50 mL of Anhydrous Methanol into the flask. Cool to

(Ice bath). -

Activation: Add Thionyl Chloride (

) (1.5 equivalents relative to amino acid) dropwise over 20 minutes.-

Checkpoint: Ensure the temperature stays below

to prevent splashing/boiling.

-

-

Addition: Remove the ice bath. Add 3-amino-2-methylpropanoic acid (1.0 equivalent) in one portion.

-

Reflux: Heat the mixture to reflux (

) for 12 hours.-

Self-Validation: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show the ester moving higher (Rf ~0.6) than the acid (Rf ~0.3).

-

-

Workup (Critical for Purity):

-

Concentrate on a rotary evaporator to a thick oil.

-

The "Chase": Add 20 mL of Methanol and re-evaporate (Repeat 2x). This removes residual

and -

Crystallization: Dissolve the residue in a minimum amount of hot Methanol, then add cold Diethyl Ether until turbid. Store at

.

-

Filtration: Collect the white crystalline solid. Dry under vacuum.

Module 4: Analytical Data Reference

| Parameter | Specification | Notes |

| Appearance | White crystalline powder | Yellowing indicates oxidation or free amine presence. |

| Melting Point | Sharp range indicates high purity. | |

| 1H NMR (D2O) | The methyl ester singlet is the key diagnostic peak. | |

| Solubility | Soluble in Water, Methanol | Insoluble in Ether, Hexanes. |

References

-

Synthesis of Amino Acid Methyl Esters

- Methodology: "A Convenient Synthesis of Amino Acid Methyl Esters." PMC - NIH.

-

Stability of Beta-Amino Esters

-

Thionyl Chloride Mechanism

-

Core Chemistry: "Carboxylic Acids To Acid Chlorides With SOCl2 – The Mechanism."[1] Master Organic Chemistry.

-

-

Product Characterization (CAS 13515-97-4)

-

Data Verification: "DL-Alanine Methyl Ester Hydrochloride 13515-97-4."[3] TCI Chemicals. (Physical properties and solubility data).

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. DL-Alanine Methyl Ester Hydrochloride | 13515-97-4 | TCI AMERICA [tcichemicals.com]

- 4. pianetachimica.it [pianetachimica.it]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

Optimizing the yield and purity of "Methyl 3-amino-2-methylpropanoate hydrochloride"

Technical Support Guide: Methyl 3-amino-2-methylpropanoate Hydrochloride

Case ID: OPT-YIELD-3A2MP-HCl Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Subject: Optimization of yield and purity for Methyl 3-amino-2-methylpropanoate hydrochloride. Target Audience: Process Chemists, Medicinal Chemists. CAS Registry (Related): 14678-48-9 (Free Base), 3173-53-3 (Parent Acid).

Technical Context:

The synthesis of

This guide prioritizes the Thionyl Chloride (SOCl

The "Golden Path" Protocol

This protocol is designed to maximize yield (>95%) and minimize hydrolysis side-products.

Reagents:

-

3-Amino-2-methylpropanoic acid (Starting Material, SM)

-

Thionyl Chloride (SOCl

) - Freshly distilled if possible -

Methanol (MeOH) - Anhydrous (<0.05% water)

-

Methyl tert-butyl ether (MTBE) or Diethyl Ether (Et

O) - Anti-solvent

Step-by-Step Methodology:

-

Activation (In Situ Reagent Formation):

-

Cool anhydrous MeOH (10-20 volumes relative to SM mass) to 0°C - 5°C under N

atmosphere. -

Crucial Step: Add SOCl

(2.5 - 3.0 equivalents) dropwise. Do not rush. Maintain temperature <10°C.[1] -

Mechanism:[2][3][4][5] This forms the active electrophile, chlorosulfite/HCl species, while scavenging adventitious water.

-

-

Addition & Reflux:

-

Add solid 3-Amino-2-methylpropanoic acid in one portion.

-

Allow the mixture to warm to room temperature (RT) over 30 mins.

-

Heat to Reflux (65°C) for 6–12 hours.

-

Checkpoint: Monitor by TLC (ninhydrin stain) or ¹H NMR. Look for the disappearance of the methine proton shift of the acid.

-

-

Workup (The Isolation):

-

Concentrate the reaction mixture in vacuo to near dryness.

-

Co-evaporation: Add fresh MeOH (2x) and re-evaporate. This removes residual SO

and HCl gas. -

Crystallization: The residue will likely be a viscous oil. Add cold MTBE or Et

O (5-10 volumes) and stir vigorously ("trituration") to induce precipitation of the white solid.

-

Troubleshooting Center (Q&A)

Topic A: Yield & Conversion Issues

Q: My reaction stalls at ~80% conversion. Adding more SOCl

-

The Fix: Do not just add SOCl

to the hot mixture. Cool the reaction to 0°C, add a fresh bolus of SOCl

Q: I see a new impurity spot on TLC that isn't the starting material. What is it?

A: If the reaction was run too hot or too concentrated, you may have formed the dimer (peptide coupling) or, less likely in acid, the

-

The Fix: Maintain high dilution (at least 10-15 mL MeOH per gram of SM). High concentration favors intermolecular attack (dimerization).

Topic B: Isolation & Purification (The "Oiling Out" Problem)

Q: After evaporation, I have a sticky yellow oil that refuses to solidify. How do I get the powder? A: This is the most common ticket we receive. The oil is a supersaturated solution of the product containing trapped HCl and solvent.

-

Protocol:

-

High Vacuum: Dry the oil under high vacuum (<1 mbar) for 2 hours to remove trace MeOH. Methanol inhibits crystallization.

-

The "Scratch" Technique: Add dry Et

O or MTBE. Scratch the side of the flask with a glass rod. -

Seeding: If you have a previous batch, add a micro-crystal as a seed.

-

Sonication: Sonicate the biphasic mixture (Oil + Ether) for 5 minutes. This often triggers nucleation.

-

Q: My product is extremely hygroscopic and turns to goo on the balance.

A:

-

The Fix: Store the product in a desiccator over P

O

Comparative Analysis of Methods

| Parameter | SOCl | HCl (gas) / MeOH | TMSCl / MeOH |

| Yield | High (90-98%) | High (85-95%) | Very High (95-99%) |

| Moisture Tolerance | Good (Scavenges water) | Poor (Must be strictly anhydrous) | Excellent (Scavenges water) |

| Byproducts | SO | None (Cleanest) | HMDSO (Volatile liquid) |

| Cost | Low | Low | Medium-High |

| Scalability | Excellent | Good (Gas handling required) | Good |

Visualizations

Figure 1: Synthesis Workflow & Critical Control Points

Caption: Figure 1. Optimized workflow for the esterification of 3-amino-2-methylpropanoic acid using Thionyl Chloride.

Figure 2: Troubleshooting "Oiling Out"

Caption: Figure 2. Decision tree for handling non-solid products during isolation.

References

- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley.

-

ChemicalBook. (n.d.). Methyl 3-aminopropionate hydrochloride synthesis. Retrieved from

-

Zhang, L., et al. (2017). Method for preparing beta-alanine methyl ester hydrochloride. Patent CN106518695A. Retrieved from

-

ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from

- Org. Synth. (2002). Esterification of Amino Acids. Organic Syntheses, Coll. Vol. 10, p.423.

Sources

- 1. pianetachimica.it [pianetachimica.it]

- 2. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

Preventing hydrolysis of "Methyl 3-amino-2-methylpropanoate hydrochloride" during storage

Welcome to the technical support guide for Methyl 3-amino-2-methylpropanoate hydrochloride (CAS 88512-06-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to prevent hydrolysis during storage.

Section 1: Understanding the Challenge: The Inherent Instability of Amino Acid Esters

Methyl 3-amino-2-methylpropanoate hydrochloride, like many amino acid esters, is susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond, yielding 3-amino-2-methylpropanoic acid and methanol.[1][2][3] The hydrochloride salt form is intentionally used to enhance stability, as the protonated amino group reduces the molecule's propensity for self-condensation.[4][5] However, improper storage can still lead to significant degradation, compromising experimental outcomes and product shelf-life.

The primary driver of this degradation is exposure to moisture. Amino acid hydrochlorides can be hygroscopic, meaning they readily absorb water from the atmosphere.[6][7][8][9] This absorbed water then acts as a reactant, facilitating the hydrolysis of the ester.

Mechanism of Acid-Catalyzed Ester Hydrolysis

The presence of the hydrochloride salt means that any absorbed water will form a mildly acidic microenvironment. This acidic condition catalyzes the hydrolysis reaction, making the compound more susceptible to degradation than its free base counterpart in a neutral aqueous solution. The reaction is reversible, but in the presence of excess water, the equilibrium shifts towards the formation of the carboxylic acid and alcohol.[2][3]

Caption: Acid-catalyzed hydrolysis of Methyl 3-amino-2-methylpropanoate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Methyl 3-amino-2-methylpropanoate hydrochloride to prevent hydrolysis?

A1: To minimize hydrolysis, the compound must be stored under stringent anhydrous conditions. The key is to protect it from atmospheric moisture.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Lower temperatures slow down the rate of chemical reactions, including hydrolysis. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces air, which contains moisture, preventing the hygroscopic compound from absorbing water. |

| Container | Tightly sealed, amber glass vial | Prevents moisture and light from entering. Amber glass protects against potential photodegradation. |

| Location | Desiccator or dry box | Provides an additional layer of protection against ambient humidity. |

For long-term storage, sealing the vial with paraffin film is also recommended.

Q2: I suspect my sample has been exposed to humidity. How can I check for hydrolysis?

A2: Several analytical techniques can be employed to detect and quantify the extent of hydrolysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect the formation of 3-amino-2-methylpropanoic acid and methanol. Look for the appearance of new signals corresponding to the hydrolysis products and a decrease in the integration of the methyl ester peak of the starting material.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the starting material from its more polar hydrolysis product, the carboxylic acid. Quantification can be achieved using a standard curve.

-